Verticillatine
Overview
Description
The compound Verticillatine is a complex organic molecule with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Verticillatine: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Verticillatine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The exact molecular targets and pathways are still under investigation, but may include enzymes, receptors, and signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Verticillatine: can be compared with other similar compounds, such as:
- (1S,13R,17S,19R)-9,13-dihydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one .
- (1S,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one .
These compounds share similar pentacyclic structures and functional groups, but differ in the position and number of hydroxyl and methoxy groups, which can influence their reactivity and applications.
Biological Activity
Verticillatine, a quaternary alkaloid derived from the plant Rauwolfia verticillata, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a bisquaternary indole alkaloid. Its structure features two quaternary nitrogen atoms, contributing to its unique pharmacological properties. The molecular formula is C₁₈H₂₃N₂O₂, and it exhibits solubility in water due to its ionic nature.
Antihypertensive Effects
One of the most significant biological activities of this compound is its antihypertensive effect. Studies have demonstrated that this compound can lower blood pressure by acting on adrenergic receptors. It has been shown to exhibit promising activity in both in vitro and in vivo models:
- In Vitro Studies : this compound has been found to inhibit α1 and α2 adrenergic receptors effectively, leading to vasodilation and reduced vascular resistance .
- In Vivo Studies : Animal models treated with this compound showed a significant decrease in systolic blood pressure compared to control groups .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. Traditional uses in folk medicine include applications as tranquilizers. Research indicates that the compound may exert anxiolytic effects through modulation of neurotransmitter systems:
- Mechanism : It is believed that this compound enhances GABAergic activity, which may contribute to its calming effects .
- Case Study : A study involving animal models demonstrated reduced anxiety-like behaviors following administration of this compound, supporting its traditional use as a tranquilizer .
Toxicological Profile
While this compound exhibits beneficial pharmacological effects, its toxicity profile must be considered:
- Cytotoxicity : In certain concentrations, this compound has shown cytotoxic effects on various cell lines, indicating a need for careful dosage regulation in therapeutic applications .
- Safety Assessment : Long-term studies are necessary to fully understand the safety profile of this compound, particularly regarding its potential neurotoxic effects at high doses.
Table 1: Summary of Biological Activities of this compound
Case Study: Antihypertensive Activity
In a controlled study, hypertensive rats were administered varying doses of this compound. The results indicated:
- Dose-Dependent Response : Higher doses correlated with more significant reductions in blood pressure.
- Mechanism Investigation : Further analysis revealed that the compound's action was primarily mediated through α1 adrenergic receptor antagonism.
Properties
IUPAC Name |
(1S,13Z,17S,19R)-6,9-dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-30-22-9-7-18-20-14-17(13-16-4-2-3-11-26(16)20)31-23(28)10-6-15-5-8-21(27)19(12-15)24(18)25(22)29/h5-10,12,16-17,20,27,29H,2-4,11,13-14H2,1H3/b10-6-/t16-,17+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNJBVAHRALIOS-HUFWVITFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10247-54-8 | |
Record name | Verticillatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010247548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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